1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) is an organic compound with the molecular formula C24H21NO3. It contains 49 atoms: 21 hydrogen atoms, 24 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is characterized by its aromatic structure, which includes three ketone groups and one tertiary amine group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) typically involves the reaction of nitrilotriacetic acid with 2-bromoacetophenone under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the nitrilotriacetic acid attacks the electrophilic carbon of the bromoacetophenone, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The ketone groups can be oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to bind to hydrophobic pockets in proteins, potentially inhibiting their activity. The ketone groups can also form hydrogen bonds with amino acid residues, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(methan-1-one): Similar structure but with methanone groups instead of ethanone.
1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(propan-1-one): Similar structure but with propanone groups instead of ethanone.
Uniqueness
1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) is unique due to its specific combination of aromatic rings and ketone groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and interact with biological macromolecules makes it a valuable compound in various fields of research.
Properties
CAS No. |
104014-57-5 |
---|---|
Molecular Formula |
C24H21NO3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-[2-(2-acetyl-N-(2-acetylphenyl)anilino)phenyl]ethanone |
InChI |
InChI=1S/C24H21NO3/c1-16(26)19-10-4-7-13-22(19)25(23-14-8-5-11-20(23)17(2)27)24-15-9-6-12-21(24)18(3)28/h4-15H,1-3H3 |
InChI Key |
KBDFLQJHWBMWLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N(C2=CC=CC=C2C(=O)C)C3=CC=CC=C3C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.